N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine
Description
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine (CAS: 172089-14-4) is a bifunctional PEG-based cross-linker widely used in bioconjugation and peptide synthesis. Its structure includes a 19-atom polyethylene glycol (PEG) spacer, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and a succinyl moiety. The PEG spacer enhances water solubility and reduces immunogenicity, while the Fmoc group enables selective deprotection under basic conditions (e.g., piperidine) for subsequent coupling reactions . This compound is critical in creating stable peptide-drug conjugates, radiolabeled probes, and PEGylated biologics, as evidenced by its use in synthesizing DFO-PEG3-Et-ArN3 for zirconium-89 radiolabeling and trastuzumab immunoconjugates .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKPWRAYLKQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Drug Delivery Systems
Fmoc-TODA is increasingly recognized for its role in drug delivery systems due to its favorable biocompatibility and solubility characteristics. It is often used as a cross-linking agent in the development of polymeric drug carriers.
Case Study: PEGylation
- Description: PEGylation involves attaching polyethylene glycol (PEG) chains to biologically active compounds to improve their pharmacokinetics.
- Findings: A study demonstrated that Fmoc-TODA could effectively link PEG to proteins, enhancing their solubility and reducing immunogenicity. This modification led to increased circulation time in vivo and improved therapeutic efficacy .
Bioconjugation Applications
Bioconjugation refers to the covalent attachment of biomolecules to other molecules, which can enhance the functionality of drugs or diagnostic agents. Fmoc-TODA serves as an efficient linker in this context.
Example: Site-Selective Modification
- Research Insight: Fmoc-TODA has been employed to create site-selectively modified antibodies. The introduction of this compound allows for the stable attachment of therapeutic agents to specific sites on antibodies without compromising their biological activity .
Peptide Synthesis
In peptide synthesis, Fmoc protection is a standard method for protecting amino groups during the assembly of peptides. Fmoc-TODA acts as a building block in solid-phase peptide synthesis (SPPS).
Data Table: Comparison of Different Protecting Groups
| Protecting Group | Stability | Reactivity | Common Applications |
|---|---|---|---|
| Fmoc | High | Moderate | SPPS |
| Boc | Moderate | High | SPPS |
| Acetyl | Low | Low | General synthesis |
Findings from Research:
Studies have shown that using Fmoc-TODA in SPPS leads to higher yields and purities of synthesized peptides compared to other protecting groups .
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The Fmoc group is particularly important in peptide synthesis, as it protects the amino group during the coupling reactions. The ether and amine groups facilitate the formation of bonds with other molecules, enabling the synthesis of complex structures.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine with key analogs:
Key Observations:
Protecting Groups :
- Fmoc (base-labile) is preferred in solid-phase peptide synthesis for orthogonal deprotection, while Boc (acid-labile) is used in solution-phase chemistry .
- The unprotected diamine (CAS: 4246-51-9) enables direct conjugation but requires careful handling due to amine reactivity .
Functional Moieties :
- The succinyl group in Fmoc/Boc derivatives introduces a carboxylic acid for amide bond formation, critical for linking peptides or drugs .
- PEG spacers improve solubility and reduce steric hindrance; longer spacers (e.g., 19-atom PEG) enhance binding efficiency in antibody-drug conjugates .
N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine :
- Radiotracer Development : Enabled site-specific ⁸⁹Zr labeling of antibodies via DFO chelators, improving imaging contrast .
- PEGylated Therapeutics: Enhanced stability of KR21 peptide triazoles targeting HIV-1 gp120, reducing IC50 values by 50% compared to non-PEGylated analogs .
N-Boc Analogs :
- Polymer Cross-Linking : Improved thermal stability of polyurethane films by 20% .
- Enzyme Studies : Inhibited acetylcholinesterase (AChE) with IC50 = 12 µM, aiding neurodegenerative disease research .
Unprotected Diamine :
- Carbon Dots : Surface passivation increased photoluminescence quantum yield by 40%, enabling multicolor bioimaging .
Solubility and Handling
Biological Activity
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is a bifunctional cross-linker that has garnered attention in biochemical research and drug delivery systems. Its unique structure and functional properties facilitate various biological applications, particularly in peptide synthesis and the development of targeted therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that serves as a protective moiety during peptide synthesis. The compound's molecular formula is , with a molecular weight of 542.62 g/mol. The presence of the 4,7,10-trioxa-1,13-tridecanediamine backbone allows for stable linkages with various biomolecules, enhancing its utility in bioconjugation processes.
The biological activity of this compound is primarily attributed to its role as a cross-linker. It facilitates the formation of peptide conjugates that exhibit enhanced stability and bioactivity. The compound's ability to form stable complexes with proteins and peptides has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These interactions are crucial for improving the bioavailability and therapeutic efficacy of drug candidates .
Applications in Drug Delivery
This compound is being explored for its potential in drug delivery systems. By attaching targeting molecules (e.g., antibodies) to therapeutic agents via this linker, researchers aim to achieve selective delivery to diseased cells while minimizing side effects on healthy tissues. This targeted approach can significantly enhance the therapeutic index of drugs.
Table 1: Comparison of Similar Compounds
| Compound Name | Key Features |
|---|---|
| N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine | Similar backbone with Boc protection; less stable |
| 4,7,10-Trioxa-1,13-tridecanediamine | Unprotected version; lacks functional groups |
| 1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid | Contains additional functional groups; different reactivity profiles |
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various biological contexts:
- Peptide Conjugation : Research demonstrated that peptides conjugated with this compound exhibited improved protease resistance compared to unmodified peptides. This property is critical for developing therapeutic peptides that require stability in biological environments.
- Targeted Drug Delivery : In a study focused on glioblastoma treatment models (U87 cell line), dendrimers linked via this compound showed significant cytostatic effects at concentrations as low as 100 μM. The results indicated that dimerization of these compounds could enhance their bioactivity .
- Biosensors Development : The compound's reactive properties have been utilized in creating biosensors capable of selectively detecting target molecules in biological samples. By coupling capture molecules to sensor surfaces using this linker, researchers achieved enhanced sensitivity and specificity.
Chemical Reactions Analysis
Deprotection of Fmoc Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the primary amine. Deprotection is typically performed under mildly basic conditions:
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Mechanism: Base-induced β-elimination releases the free amine and forms dibenzofulvene-piperidine adducts.
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Kinetics: Complete deprotection occurs within 5–10 minutes at room temperature .
Amide Bond Formation
The deprotected amine undergoes carbodiimide-mediated coupling with carboxylic acids:
This reaction is critical for constructing peptide-PEG hybrids and drug-linker systems .
Bioconjugation via NHS Ester Chemistry
The terminal amine reacts with N-hydroxysuccinimide (NHS) esters under physiological conditions:
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pH: 7.0–8.5 (phosphate buffer)
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Applications:
Functionalization in Polymer Chemistry
The compound’s PEG spacer enables modular modifications in polymer synthesis:
Key Reactions:
-
Azide-Alkyne Cycloaddition:
-
Boc Deprotection:
Stability and Side Reactions
Preparation Methods
Starting Materials and Reagents
The synthesis begins with 4,7,10-trioxa-1,13-tridecanediamine (TTD), a 19-atom polyethylene glycol (PEG) spacer containing two terminal primary amines. The Fmoc protection strategy requires:
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Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) as the protecting reagent.
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N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base to scavenge HCl generated during the reaction.
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Anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the Fmoc group.
Fmoc Protection of TTD
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Activation of TTD : Dissolve TTD (1 eq) in anhydrous DCM under nitrogen atmosphere. Add DIPEA (2.2 eq) to deprotonate the primary amines.
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Fmoc Introduction : Slowly add Fmoc-Cl (2.2 eq) dissolved in DCM at 0°C to minimize side reactions. Stir the mixture at room temperature for 12–16 hours.
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Workup : Quench the reaction with ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate. Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative Method Using Fmoc-OSu
For improved selectivity:
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React TTD (1 eq) with Fmoc-OSu (2.2 eq) in DMF at pH 8–9 (adjusted with TEA).
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Stir at room temperature for 4–6 hours.
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Isolate the product via precipitation in cold diethyl ether and vacuum filtration.
Optimization Strategies and Critical Parameters
Stoichiometric Considerations
Purification and Characterization
Comparative Analysis with Related Compounds
N-Boc-4,7,10-Trioxa-1,13-Tridecanediamine
N-Fmoc-N'-Succinyl Derivatives
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Functional Differences : The succinyl linker introduces a carboxylic acid moiety, enabling conjugation to biomolecules via carbodiimide chemistry.
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Synthetic Complexity : Additional steps for succinic anhydride coupling increase reaction time and purification challenges.
Challenges and Mitigation Approaches
Common Side Reactions
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Overprotection : Use of excess Fmoc reagent may lead to di-Fmoc byproducts. Mitigated by stoichiometric control and TLC monitoring.
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Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions.
Scalability Limitations
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Cost : Fmoc reagents are expensive; recycling protocols using piperidine deprotection can reduce material costs.
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Yield Optimization : Semi-preparative HPLC increases purity but reduces throughput.
Applications in Bioconjugation and Drug Delivery
Peptide Synthesis
Q & A
Basic: What are the standard synthetic protocols for N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine?
Answer:
The synthesis typically involves peptide coupling reactions and protective group chemistry. For example:
- Step 1: Ligation of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine via standard peptide coupling (EDCI/DIPEA) yields intermediates in ~55% yield .
- Step 2: Oxidation using m-chloroperoxybenzoic acid achieves ~90% yield of oxidized products, monitored by TLC and confirmed via H/C NMR and HRMS .
- Step 3: Fmoc group introduction is performed using Fmoc-OSu (succinimidyl ester) in MeCN/water at pH 8, followed by extraction and lyophilization .
Basic: How is this compound utilized as a PEG-based linker in peptide synthesis?
Answer:
The compound’s trioxa (PEG-like) spacer enhances solubility and reduces steric hindrance in conjugates. For instance:
- In HIV-1 gp120 studies, a 19 Å PEG linker derived from this compound improved peptide solubility and receptor binding kinetics .
- The PEG moiety facilitates controlled spacing between functional groups, critical for maintaining bioactivity in drug conjugates (e.g., folate-targeted Pt(IV) prodrugs) .
Basic: What analytical techniques are used to confirm purity and structural integrity?
Answer:
- HPLC: Purity validation (e.g., 95% HPLC purity) and separation of main peaks using C18 columns .
- Spectroscopy: H/C NMR confirms functional groups and coupling efficiency .
- Mass Spectrometry: HRMS-ESI or MALDI-TOF MS verifies molecular weight and successful conjugation .
Advanced: How can low coupling efficiency in bioconjugation reactions be addressed?
Answer:
Low yields (e.g., 55% in peptide couplings) may arise from suboptimal stoichiometry or reaction conditions. Mitigation strategies include:
- Reagent Optimization: Use HATU (strong activator) instead of EDCI for amide bond formation, as demonstrated in folate conjugate synthesis .
- pH Control: Adjust to pH 8–9 with DIPEA to enhance nucleophilicity of amine groups .
- Temperature/Time: Extend reaction times to 48–72 hours for sluggish couplings .
Advanced: What factors influence conjugate stability under physiological conditions?
Answer:
- PEG Hydrolysis: The trioxa chain’s ether bonds are generally stable at neutral pH but may degrade under acidic/alkaline conditions .
- Enzymatic Cleavage: Susceptibility to esterases or proteases depends on adjacent functional groups (e.g., succinyl vs. maleimide linkers) .
- pH Sensitivity: Conjugates with pH-labile linkages (e.g., hydrazones) require stability profiling across pH 4.5–7.4 .
Advanced: How can contradictions in reported synthetic yields be resolved?
Answer:
Discrepancies (e.g., 55% vs. 90% yields) often stem from:
- Oxidant Choice: m-Chloroperoxybenzoic acid vs. milder oxidants affects side-product formation .
- Purification Methods: Lyophilization vs. solvent extraction impacts recovery rates .
- Batch Variability: Trace impurities in starting materials (e.g., Boc-protected intermediates) require rigorous QC via COA validation .
Advanced: What are emerging applications in targeted drug delivery?
Answer:
- Receptor Targeting: Conjugation to folate derivatives enables tumor-selective delivery, as shown in Pt(IV) prodrugs .
- Immunoconjugates: Thiol-reactive derivatives enable site-selective antibody labeling for radioimmunotherapy .
- Nanoparticle Functionalization: Used to passivate nitrogen-doped carbon dots (N-CDs) for pH-sensitive cell imaging .
Advanced: How can this linker enhance nanoparticle functionality?
Answer:
- Surface Passivation: The PEG spacer improves dispersity and reduces nonspecific binding in N-CDs, enabling multicolor cell imaging .
- Biocompatibility: PEGylation minimizes immune clearance, critical for in vivo applications .
- Conjugation Flexibility: Terminal succinyl or maleimide groups allow covalent attachment to proteins, dyes, or drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
